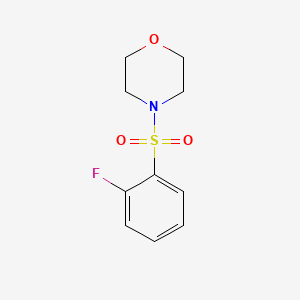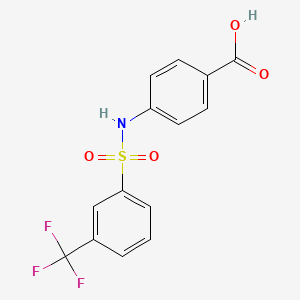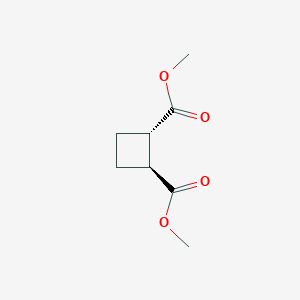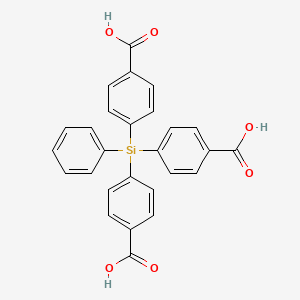
Methyl 3-methyl-5-phenylpent-2-enoate
Übersicht
Beschreibung
“Methyl 3-methyl-5-phenylpent-2-enoate” is a chemical compound with the molecular formula C13H16O2 . It has a molecular weight of 204.26500 . The compound is also known by other names such as “2-Pentenoic acid,3-methyl-5-phenyl-,methyl ester” and "3-Methyl-5-phenyl-pent-2-ensaeuremethylester" .
Synthesis Analysis
The synthesis of “Methyl 3-methyl-5-phenylpent-2-enoate” involves a synthetic route that includes compounds like “Methyl 2-(diethylamino)ethyl ether” (CAS#:1067-74-9) and “Benzylacetone” (CAS#:2550-26-7) . The literature cites a patent by Sandoz Patent GmbH (Patent: DE2546906, 1976; Chem.Abstr., 1977, vol. 86, # 43443) related to the synthesis .Molecular Structure Analysis
The molecular structure of “Methyl 3-methyl-5-phenylpent-2-enoate” is based on its molecular formula C13H16O2 . The exact mass of the compound is 204.11500 .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Chiral Complexes
Methyl 3-methyl-5-phenylpent-2-enoate has been utilized in the study of asymmetric synthesis. One such application involves the isomerization of this compound in the presence of chiral ruthenium complexes, leading to the formation of enantiomerically enriched products. This process is significant in creating chiral molecules, which are crucial in many areas of chemistry and pharmaceuticals (Matteoli et al., 1984).
Heterocyclic System Synthesis
The compound is also used in the synthesis of heterocyclic systems. For instance, it has been involved in the preparation of various pyridine and pyrimidinone derivatives, which are key structures in many biologically active molecules (Selič, Grdadolnik, & Stanovnik, 1997).
Optically Active Compound Synthesis
Additionally, methyl 3-methyl-5-phenylpent-2-enoate has been used in generating optically active compounds through enantioselective processes. Such processes are significant for creating specific enantiomers of a compound, which can have different biological activities (Nakamura et al., 2002).
π-Complex Formation Study
In the study of π-complex formation, this compound has been used to understand the dynamics of copper-alkene π-complexes. Such studies provide insights into the mechanisms of organic reactions involving metal catalysts (Christenson, Olsson, & Ullenius, 1989).
Mimetic Synthesis
It has also played a role in the synthesis of conformationally restricted mimetics, such as in the preparation of a phenylalanine mimetic via a ring-closing metathesis reaction (Abell et al., 1998).
Fluorescence Study
This compound is involved in fluorescence studies, where it has been used to synthesize fluorescent secondary products. Understanding fluorescence properties is important in materials science and biochemical imaging (Nagai et al., 1996).
Photochemical Reaction Effects
Its derivatives are studied to understand the effects of substitution on the photochemistry of bichromophoric systems. Such studies are essential for the development of photoresponsive materials (Ellis‐Davies et al., 1984).
Chemoenzymatic Synthesis
The compound is used in lipase-mediated kinetic resolution processes, which is a method for preparing enantiomerically pure compounds. This has implications in pharmaceutical synthesis and chiral chemistry (Kamal, Krishnaji, & Khanna, 2006).
Study of Diastereoisomers
Research involving the synthesis of diastereoisomers of complex organic compounds, where this compound acts as a precursor, contributes to our understanding of molecular structures and stereochemistry (Curilazo et al., 2017).
C-Alkylation Studies
The compound is utilized in C-alkylation studies, where understanding the reactivity and selectivity of such reactions is crucial for synthetic organic chemistry (Kryshtal, Zhdankina, & Serebryakov, 1997).
Intramolecular Reactions and Cyclization
Intramolecular reactions and cyclization studies of this compound contribute to the understanding of organic reaction mechanisms, which is fundamental in synthetic chemistry (Celestina et al., 2004).
Eigenschaften
IUPAC Name |
methyl (E)-3-methyl-5-phenylpent-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-11(10-13(14)15-2)8-9-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLHOBDBQPCZGQ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



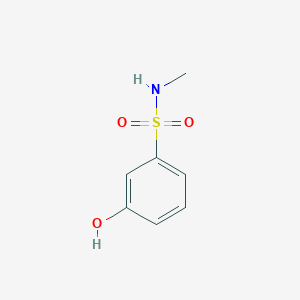
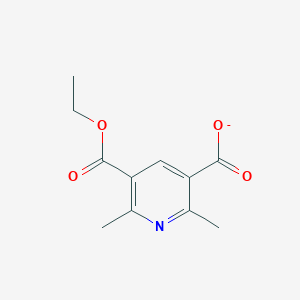

![1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3147006.png)
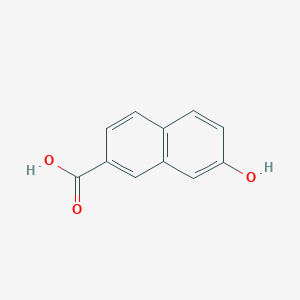

![{5-[4-(Trifluoromethyl)phenyl]isoxazol-3-yl}methan-1-ol](/img/structure/B3147023.png)

